

An In-depth Technical Guide to 2-(4-benzyl-1-piperazinyl)ethanamine

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Compound of Interest

Compound Name: 2-(4-Benzylpiperazin-1-yl)ethanamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-benzyl-1-piperazinyl)ethanamine, also known by its CAS Number 4553-21-3 and as BZPEA, is a piperazine derivative with a molecular structure that suggests potential interactions with biological systems, particularly the central nervous system (CNS). This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound. While specific research on 2-(4-benzyl-1-piperazinyl)ethanamine is limited, this document consolidates its known properties, proposes a putative synthesis pathway based on related compounds, and explores its potential pharmacology with a focus on its likely interaction with sigma receptors. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential and further investigation of this and related molecules.

Chemical and Physical Properties

2-(4-benzyl-1-piperazinyl)ethanamine is an organic compound featuring a piperazine ring functionalized with both a benzyl group and an aminoethyl side chain. These structural motifs are common in a variety of pharmacologically active molecules, suggesting a potential for biological activity. The primary amino group and the tertiary amines within the piperazine ring can act as hydrogen bond acceptors, while the primary amine can also be a hydrogen bond donor. The benzyl group imparts a degree of lipophilicity to the molecule.

Table 1: Physicochemical Properties of 2-(4-benzyl-1-piperazinyl)ethanamine

Property	Value	Source
IUPAC Name	2-(4-benzyl-1-piperazinyl)ethanamine	Sigma-Aldrich
CAS Number	4553-21-3	Sigma-Aldrich
Molecular Formula	C ₁₃ H ₂₁ N ₃	Biosynth[1]
Molecular Weight	219.33 g/mol	Biosynth[1]
Appearance	Oil	Sigma-Aldrich
Boiling Point	118 °C	Biosynth[1]
SMILES	NCCN1CCN(CC2=CC=CC=C2)CC1	Biosynth[1]
InChI Key	CXEJMFLWEVKOGS-UHFFFAOYSA-N	Sigma-Aldrich

Synthesis and Manufacturing

A detailed, peer-reviewed synthesis protocol specifically for 2-(4-benzyl-1-piperazinyl)ethanamine is not readily available in the scientific literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A common approach would involve the alkylation of N-benzylpiperazine with a protected 2-aminoethyl halide, followed by deprotection.

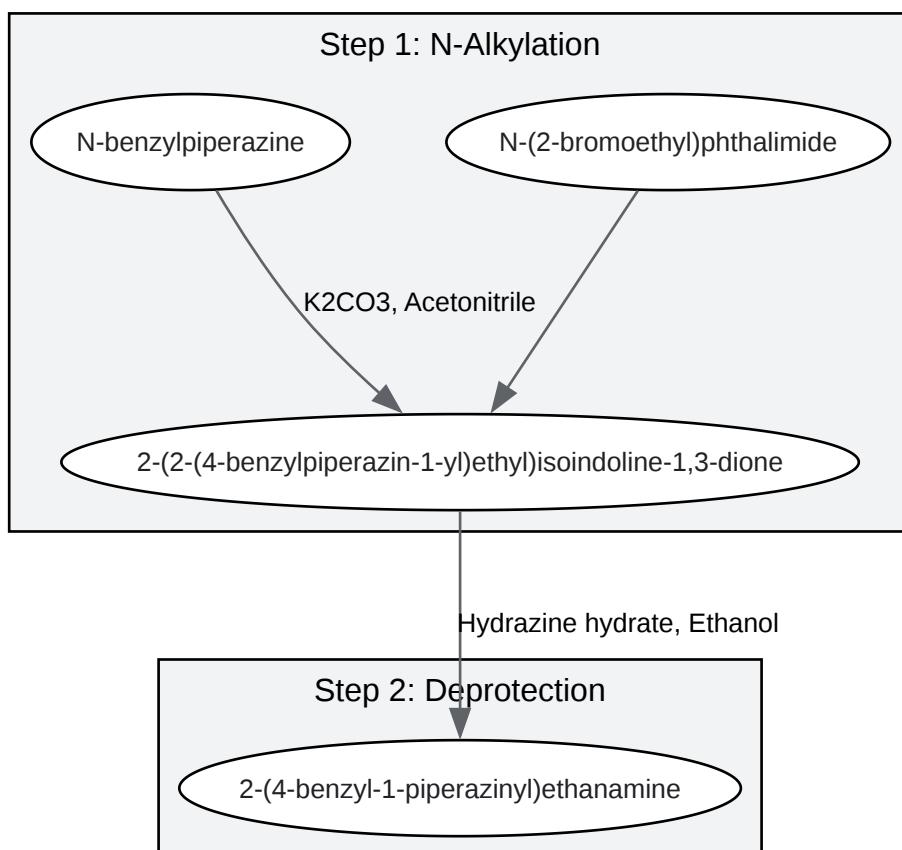
Proposed Synthetic Pathway

A likely two-step synthesis would proceed as follows:

- N-Alkylation of N-benzylpiperazine: N-benzylpiperazine is reacted with a 2-haloethanamine derivative where the primary amine is protected, for instance, with a phthalimide group (N-(2-bromoethyl)phthalimide). This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an appropriate solvent like acetonitrile or dimethylformamide (DMF).

- Deprotection: The resulting N-protected intermediate is then deprotected to yield the final primary amine. In the case of a phthalimide protecting group, this is commonly achieved by hydrazinolysis using hydrazine hydrate in a solvent such as ethanol.

Proposed Synthesis of 2-(4-benzyl-1-piperazinyl)ethanamine



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A plausible two-step synthesis for the target compound.

Example Experimental Protocol (Adapted from a related synthesis)

The following protocol is for the synthesis of a structurally related ketone, 2-(4-benzyl-1-piperazinyl)-1-(3,4-dimethoxyphenyl)-1-ethanone, and is provided as an illustrative example of the reaction conditions that could be adapted for the synthesis of the target compound.

Materials:

- 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone
- 1-benzylpiperazine
- Sodium carbonate
- Acetonitrile
- Water
- Chloroform
- Silica gel
- Ethyl acetate
- Hexane

Procedure:

- A suspension of 2-bromo-1-(3,4-dimethoxyphenyl)-1-ethanone (32.03 g) and 1-benzylpiperazine (24 ml) in acetonitrile (90 ml) is prepared in a suitable reaction vessel.
- To this stirring suspension, a solution of sodium carbonate (18.84 g) in water (41.4 ml) is added at 0-5 °C.
- The reaction mixture is stirred at room temperature for 2.5 hours.
- The solvent is removed by evaporation under reduced pressure.
- The residue is dissolved in a mixture of water and chloroform.
- The chloroform layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), and evaporated to yield the crude product.
- Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 60:1 to 100:1) to afford the pure product.[\[2\]](#)

Pharmacological Profile

While direct pharmacological studies on 2-(4-benzyl-1-piperazinyl)ethanamine are scarce in published literature, its structural components are present in numerous centrally active agents. Commercial suppliers suggest that it may exhibit pharmacological activity, potentially modulating neurotransmitter systems, with a noted affinity for the sigma-1 receptor.[\[1\]](#)[\[3\]](#)

Potential Interaction with Sigma Receptors

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular survival pathways. Ligands of the sigma-1 receptor are being investigated for a variety of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.

Several studies on benzylpiperazine and benzylpiperidine derivatives have demonstrated high affinity for sigma receptors. For instance, a series of benzylpiperazine derivatives were developed as potent sigma-1 receptor ligands with *in vivo* antinociceptive effects.[\[4\]](#) Although 2-(4-benzyl-1-piperazinyl)ethanamine is structurally simpler, its core benzylpiperazine moiety suggests it may share some affinity for this target.

Table 2: Sigma Receptor Binding Affinities of Related Benzylpiperazine Derivatives

Compound	Ki σ_1 (nM)	Ki σ_2 (nM)	Selectivity (Ki σ_2 /Ki σ_1)	Source
Compound 15*	1.6	1418	886	[4]
Compound 24**	Not specified	Not specified	423	[4]
Haloperidol (reference)	Not specified	Not specified	Lower than test compounds	[4]
2-{{2-(1-benzylpiperidin-4-yl)ethyl}amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine -3,5-dicarbonitrile	1.45	>420	~290	[5]

*Compound 15 is 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one.

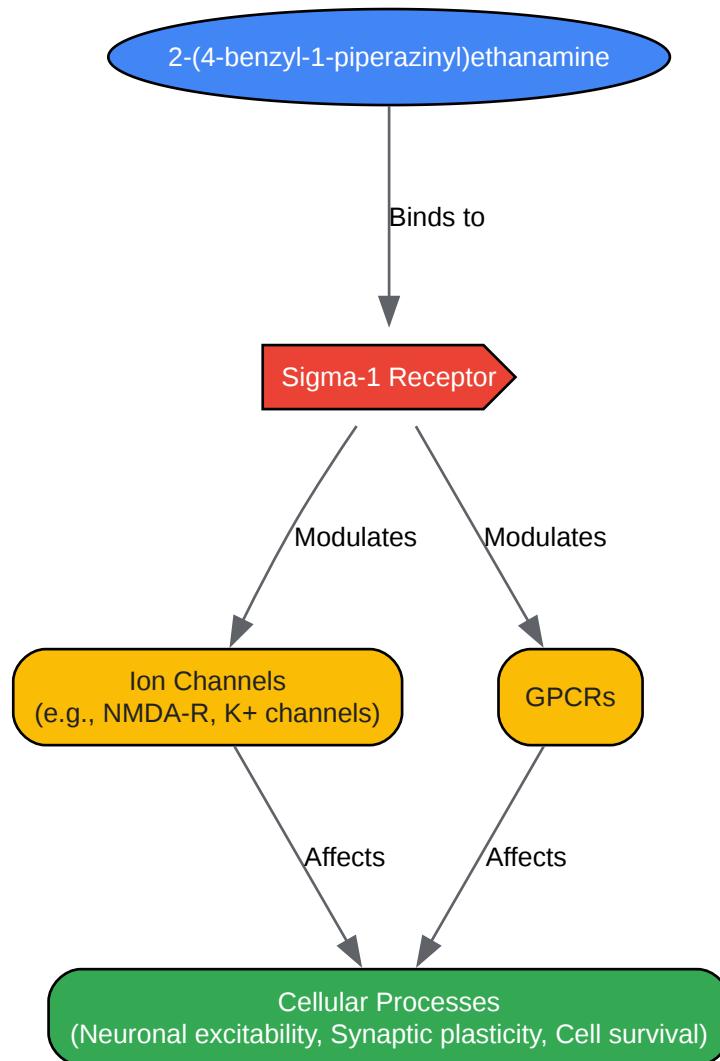
**Compound 24 is 1-(4-{{4-(Hydroxymethyl)phenyl}methyl}piperazin-1-yl)-5-phenylpentan-1-one.

The data in Table 2, while not directly applicable to 2-(4-benzyl-1-piperazinyl)ethanamine, indicate that the benzylpiperazine scaffold is a viable pharmacophore for achieving high-affinity sigma-1 receptor binding. Further radioligand binding assays are required to determine the specific affinity and selectivity of the title compound.

Potential Signaling Pathways

Modulation of the sigma-1 receptor can influence several downstream signaling pathways. As a chaperone protein, it can interact with and modulate the function of various other proteins, including ion channels (e.g., NMDA receptors, voltage-gated K⁺ channels) and G-protein coupled receptors.

Potential Signaling Pathways Modulated by Sigma-1 Receptor Ligands

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Generalized signaling pathways of sigma-1 receptor ligands.

Other Potential CNS Activities

The broader class of piperazine derivatives has been explored for a multitude of CNS targets. Mono N-aryl piperazine derivatives have been identified as GABA-A receptor blockers.^[6] Additionally, various substituted piperazines have been synthesized and tested for activity at dopamine (D₂, D₃, D₄) and serotonin (5-HT_{1A}) receptors.^{[7][8][9]} The simple structure of 2-(4-benzyl-1-piperazinyl)ethanamine makes it a potential precursor or fragment for more complex molecules targeting these receptors.

It is also important to note that N-benzylpiperazine (BZP), a structurally related compound lacking the aminoethyl group, is a known psychoactive substance that elevates extracellular dopamine and serotonin levels.[\[10\]](#) Studies on BZP have indicated potential for neurotoxicity, including the induction of oxidative stress and apoptosis in neuronal cell lines.[\[10\]\[11\]](#) While 2-(4-benzyl-1-piperazinyl)ethanamine is a distinct chemical entity, the potential for similar neurotoxic effects should be considered in any future investigations.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of 2-(4-benzyl-1-piperazinyl)ethanamine are not available. However, standard assays used for related compounds can be adapted.

Sigma Receptor Binding Assay

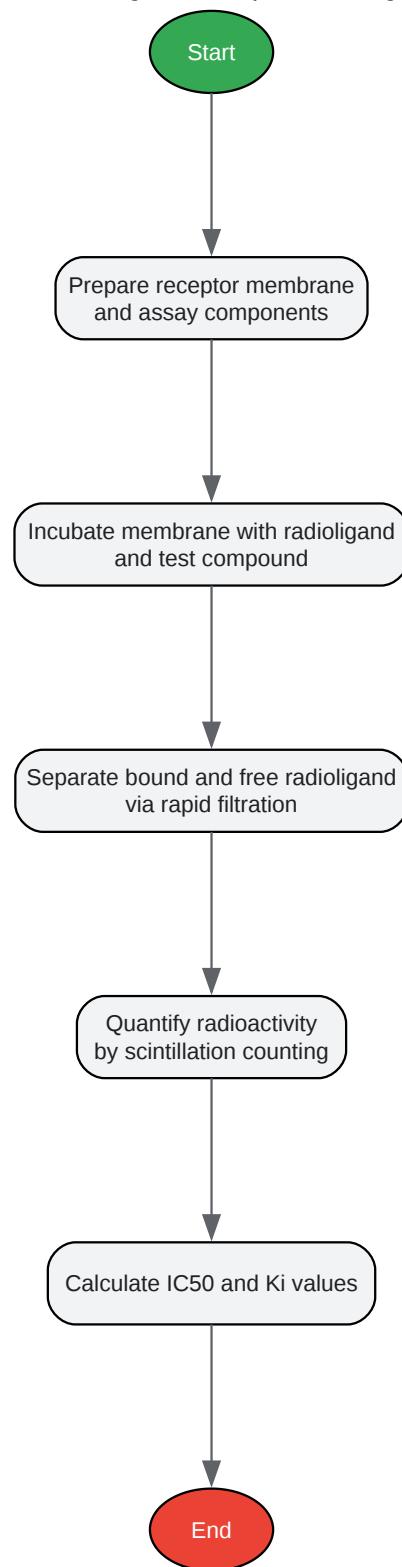
Objective: To determine the binding affinity (K_i) of 2-(4-benzyl-1-piperazinyl)ethanamine for sigma-1 and sigma-2 receptors.

Methodology (adapted from[\[4\]](#)):

- **Tissue Preparation:** A membrane preparation from a suitable source expressing sigma receptors (e.g., guinea pig brain or transfected cell lines) is used.
- **Radioligand:** For sigma-1 receptors, $[^3\text{H}]\text{-pentazocine}$ is a common radioligand. For sigma-2 receptors, $[^3\text{H}]\text{-DTG}$ (1,3-di-*o*-tolylguanidine) is used in the presence of a high concentration of a selective sigma-1 ligand to mask the sigma-1 sites.
- **Assay:** The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (2-(4-benzyl-1-piperazinyl)ethanamine).
- **Incubation:** The mixture is incubated to allow binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters is measured by liquid scintillation counting.

- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined by non-linear regression analysis. The K_i value is then calculated using the Cheng-Prusoff equation.

Workflow for Sigma Receptor Binding Assay

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A standard workflow for radioligand binding assays.

Conclusion and Future Directions

2-(4-benzyl-1-piperazinyl)ethanamine is a chemical entity with a structural profile that suggests potential as a CNS-active agent. The presence of the benzylpiperazine moiety points towards a likely interaction with sigma receptors, a target of significant interest for the treatment of various neurological and psychiatric disorders. However, the current body of scientific literature lacks specific data on the synthesis, pharmacology, and toxicology of this particular compound.

Future research should focus on:

- Development of a robust and scalable synthetic protocol.
- Comprehensive in vitro pharmacological profiling, including radioligand binding assays for sigma-1 and sigma-2 receptors, as well as a broader panel of CNS targets (e.g., dopamine, serotonin, and GABA receptors).
- Functional assays to determine whether the compound acts as an agonist, antagonist, or modulator at its primary targets.
- In vivo studies in animal models of CNS disorders (e.g., pain, depression) to assess efficacy and pharmacokinetic properties.
- Toxicological evaluation, including assessment of potential neurotoxicity, drawing comparisons to related compounds like N-benzylpiperazine.

This technical guide serves as a starting point for such investigations, providing the foundational knowledge required to explore the therapeutic potential of 2-(4-benzyl-1-piperazinyl)ethanamine.

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